molecular formula C9H20N2S B14143535 Thiourea, dibutyl- CAS No. 32841-23-9

Thiourea, dibutyl-

Cat. No.: B14143535
CAS No.: 32841-23-9
M. Wt: 188.34 g/mol
InChI Key: OVRQXQSDQWOJIL-UHFFFAOYSA-N
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Description

Thiourea, dibutyl- (also known as N,N’-dibutylthiourea) is an organosulfur compound with the chemical formula C₉H₂₀N₂S. It is a derivative of thiourea where the hydrogen atoms are replaced by butyl groups. This compound is known for its applications in various fields, including organic synthesis, corrosion inhibition, and biological research .

Synthetic Routes and Reaction Conditions:

    Condensation Method: A common method involves the condensation of amines with carbon disulfide in an aqueous medium.

    Isocyanide Reaction: Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature.

    On-Water Reaction: This method uses (thio)isocyanates and amines in water, providing a sustainable and chemoselective synthesis of unsymmetrical thioureas.

Industrial Production Methods: Industrial production of thiourea derivatives often involves large-scale reactions using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous reactors and advanced purification techniques ensures the production of high-purity compounds.

Types of Reactions:

    Oxidation: Thiourea derivatives can undergo oxidation reactions, often leading to the formation of urea derivatives.

    Reduction: Reduction reactions can convert thiourea derivatives back to their corresponding amines.

    Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Urea derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Various substituted thioureas.

Mechanism of Action

Comparison with Similar Compounds

Thiourea, dibutyl- can be compared with other thiourea derivatives:

  • 1-Isobutyl-3-cyclohexylthiourea
  • 1-tert-Butyl-3-cyclohexylthiourea
  • 1-(3-Chlorophenyl)-3-cyclohexylthiourea
  • 1-(1,1-Dibutyl)-3-phenylthiourea
  • 1-(2-Chlorophenyl)-3-phenylthiourea
  • 1-(4-Chlorophenyl)-3-phenylthiourea

Uniqueness: Thiourea, dibutyl- is unique due to its specific butyl substitutions, which influence its solubility, reactivity, and interaction with other molecules. This makes it particularly effective in applications such as corrosion inhibition and enzyme inhibition .

Properties

CAS No.

32841-23-9

Molecular Formula

C9H20N2S

Molecular Weight

188.34 g/mol

IUPAC Name

1,1-dibutylthiourea

InChI

InChI=1S/C9H20N2S/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3,(H2,10,12)

InChI Key

OVRQXQSDQWOJIL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=S)N

Origin of Product

United States

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